

Application Notes and Protocols for the Use of O1918 in Animal Models

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Compound of Interest

Compound Name: O1918

Cat. No.: B7910220

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Introduction

O1918 is a synthetic, atypical cannabinoid ligand that has emerged as a valuable pharmacological tool for investigating the roles of G protein-coupled receptors GPR18 and GPR55 in various physiological and pathological processes. Its complex pharmacology, exhibiting biased agonism at GPR18 and antagonism at GPR55, makes it a unique modulator of the endocannabinoid system. These application notes provide detailed protocols for the use of **O1918** in common animal models of inflammation and pain, as well as for in vitro signaling assays, to facilitate its application in research and drug development.

Physicochemical Properties and Handling

Property	Value
Molecular Formula	C ₂₅ H ₃₈ O ₂
Molecular Weight	370.57 g/mol
Appearance	Crystalline solid
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. For in vivo applications, a common vehicle is a mixture of ethanol, Tween 80, and saline.
Storage	Store at -20°C for long-term stability.

In Vivo Applications: Animal Models of Inflammation and Pain

Carrageenan-Induced Paw Edema in Rats

This model is a widely used method to assess the anti-inflammatory properties of novel compounds.

Experimental Protocol:

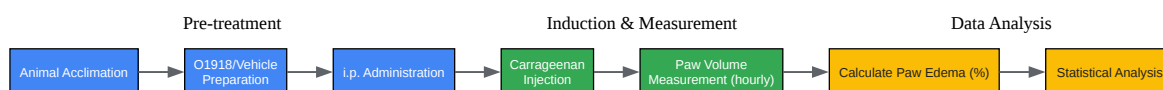
- Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
- **O1918** Preparation:
 - Dissolve **O1918** in a vehicle solution. A commonly used vehicle for in vivo administration of cannabinoids consists of ethanol, Tween 80, and saline in a 1:1:18 ratio.
 - For a 1 mg/kg dose in a 200g rat, you would need to inject 0.2 mg of **O1918**. Prepare a stock solution of **O1918** in the vehicle at a concentration that allows for an appropriate injection volume (e.g., 1 ml/kg).
- Experimental Procedure:

- Administer **O1918** or the vehicle control via intraperitoneal (i.p.) injection 30-60 minutes prior to the induction of inflammation.
- Induce inflammation by injecting 0.1 ml of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
- Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).^{[1][2]}
- Data Analysis:
 - Calculate the percentage of paw edema for each animal at each time point using the formula: $[(V_t - V_0) / V_0] * 100$, where V_t is the paw volume at time t and V_0 is the baseline paw volume.
 - Compare the paw edema in the **O1918**-treated groups to the vehicle-treated control group. A significant reduction in paw edema indicates an anti-inflammatory effect.

Expected Outcomes:

Based on the known anti-inflammatory properties of GPR18 agonists and GPR55 antagonists, **O1918** is expected to reduce carrageenan-induced paw edema. The optimal dose and time course of action should be determined empirically.

Experimental Workflow for Carrageenan-Induced Paw Edema



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Caption: Workflow for assessing the anti-inflammatory effects of **O1918**.

Formalin-Induced Nociceptive Behavior in Mice

The formalin test is a model of tonic chemical pain that allows for the assessment of both acute and persistent pain responses.

Experimental Protocol:

- Animals: Male C57BL/6 or BALB/c mice (20-25 g) are commonly used.
- **O1918** Preparation: Prepare **O1918** in a suitable vehicle as described for the carrageenan model.
- Experimental Procedure:
 - Administer **O1918** or vehicle control (i.p.) 30 minutes before the formalin injection.[\[3\]](#)
 - Inject 20 µl of a 2.5% or 5% formalin solution into the plantar surface of the right hind paw.[\[3\]](#)[\[4\]](#)
 - Immediately place the mouse in an observation chamber.
 - Record the cumulative time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[\[5\]](#)[\[6\]](#)
- Data Analysis:
 - Compare the duration of licking/biting behavior in the **O1918**-treated groups to the vehicle-treated group for both the early and late phases.
 - A reduction in nociceptive behavior indicates an analgesic effect.

Expected Outcomes:

O1918's activity on GPR18 and GPR55 suggests it may modulate nociceptive signaling. It is hypothesized that **O1918** will reduce pain-related behaviors, particularly in the late phase of the formalin test, which is associated with inflammatory pain and central sensitization.

In Vitro Applications: Signaling Pathway Analysis

Intracellular Calcium Mobilization Assay

This assay is used to determine if **O1918** can induce or inhibit calcium signaling downstream of GPR18 or GPR55.

Experimental Protocol:

- Cell Culture:
 - Use a cell line stably expressing human GPR18 or GPR55 (e.g., HEK293 or CHO cells).
 - Culture the cells in appropriate media and conditions.
- Cell Preparation:
 - Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
 - On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.[7]
- Assay Procedure:
 - Wash the cells to remove excess dye.
 - Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
 - Establish a baseline fluorescence reading.
 - Add **O1918** at various concentrations and monitor the change in fluorescence intensity over time.
 - To test for antagonistic activity, pre-incubate the cells with **O1918** for a short period before adding a known agonist for the receptor.
- Data Analysis:
 - The change in fluorescence is proportional to the change in intracellular calcium concentration.

- For agonism, plot the peak fluorescence response against the log of the **O1918** concentration to determine the EC₅₀ value.
- For antagonism, plot the response to the agonist in the presence of different concentrations of **O1918** to determine the IC₅₀ value.

Expected Outcomes:

As a biased agonist at GPR18, **O1918** is expected to induce an increase in intracellular calcium in GPR18-expressing cells. As an antagonist at GPR55, **O1918** should inhibit the calcium mobilization induced by a GPR55 agonist.

ERK/MAPK Phosphorylation Assay (Western Blot)

This assay determines the effect of **O1918** on the activation of the ERK/MAPK signaling pathway.

Experimental Protocol:

- Cell Culture and Treatment:
 - Culture GPR18 or GPR55 expressing cells as described above.
 - Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
 - Treat the cells with various concentrations of **O1918** for a defined period (e.g., 5-15 minutes).
- Protein Extraction:
 - Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates.
- Western Blotting:

- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.[\[8\]](#)[\[9\]](#)
- Data Analysis:
 - Quantify the band intensities for p-ERK.
 - To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK (t-ERK).
 - Calculate the ratio of p-ERK to t-ERK for each sample.
 - Compare the p-ERK/t-ERK ratio in **O1918**-treated cells to untreated controls.

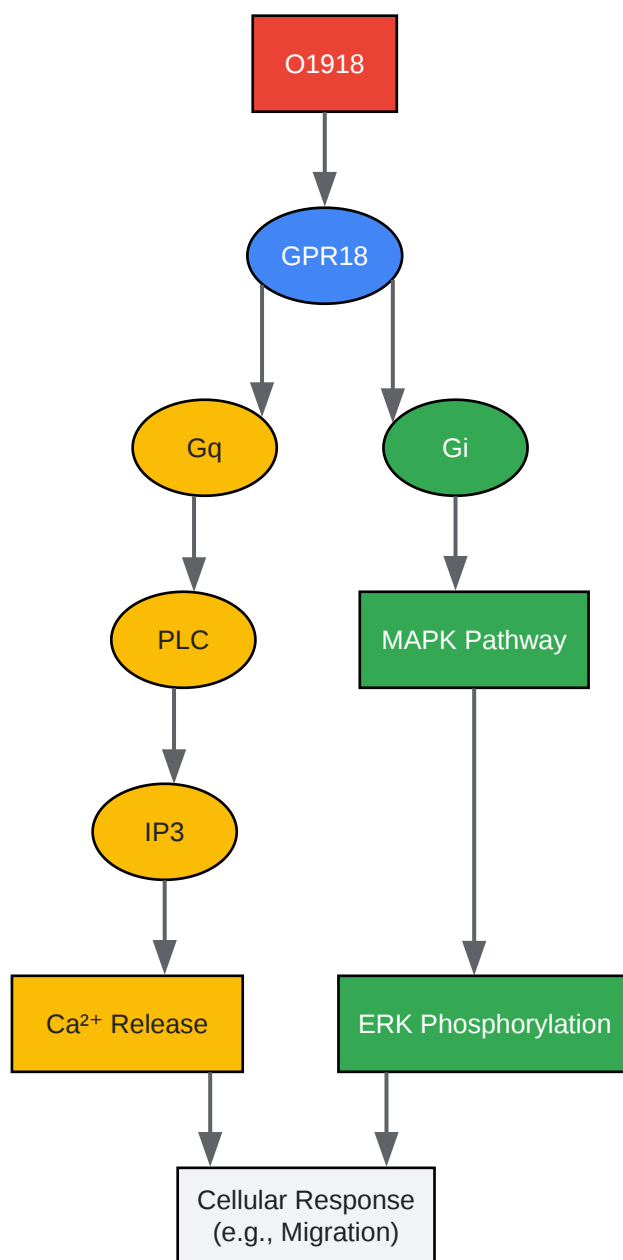
Expected Outcomes:

O1918, acting as a biased agonist at GPR18, is expected to increase the phosphorylation of ERK in GPR18-expressing cells. As a GPR55 antagonist, it should block agonist-induced ERK phosphorylation in GPR55-expressing cells.

Signaling Pathways of O1918

O1918 exerts its effects through the modulation of two key receptors, GPR18 and GPR55, leading to distinct downstream signaling events.

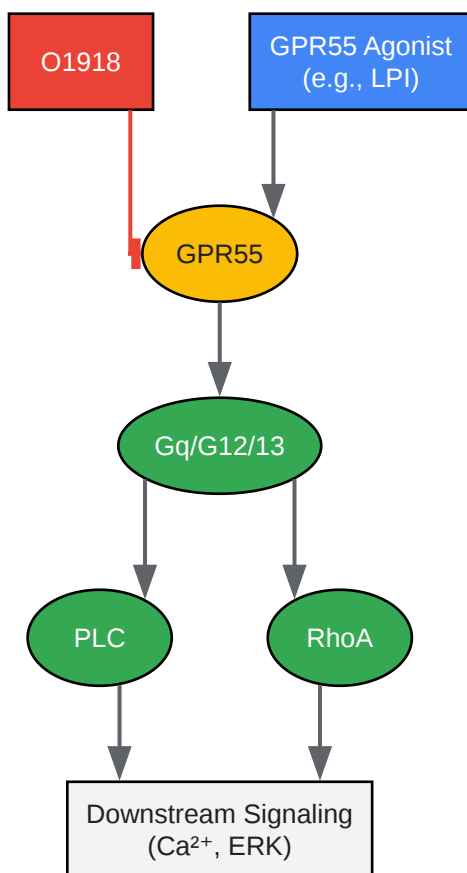
GPR18 Biased Agonism Signaling Pathway



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Caption: **O1918** acts as a biased agonist at GPR18.

GPR55 Antagonism Signaling Pathway



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Caption: **O1918** acts as an antagonist at GPR55.

Quantitative Data Summary

Ligand	Receptor	Assay	Potency (IC ₅₀ /EC ₅₀)	Reference
O1918	GPR55	β-arrestin recruitment	Antagonist	[10]
Cannabidiol	GPR55	Antagonism of LPI-induced signaling	pIC ₅₀ 6.3 – 6.5 (IC ₅₀ 445 nM)	[10]
O1918	GPR52	cAMP accumulation	Inverse agonist (IC ₅₀ < 4.8μM)	[11]

Note: Specific EC₅₀ and IC₅₀ values for **O1918** at GPR18 and GPR55 across various signaling pathways can vary between studies and cell systems. It is recommended to perform dose-response experiments to determine the potency in the specific experimental setup.

Conclusion

O1918 is a versatile tool for dissecting the distinct roles of GPR18 and GPR55 in health and disease. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize **O1918** in both in vivo and in vitro experimental settings. Careful experimental design and data interpretation are crucial to unravel the complex signaling and physiological effects mediated by this unique cannabinoid ligand.

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